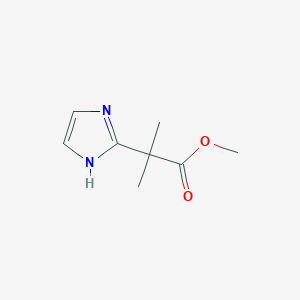

methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate

Description

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate is a heterocyclic ester featuring an imidazole ring substituted at the 2-position and a branched methyl ester group. The imidazole moiety is a critical pharmacophore in many bioactive molecules, contributing to hydrogen bonding and metal coordination capabilities . The ester group enhances solubility in organic solvents, making it a versatile intermediate in drug synthesis.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12-3)6-9-4-5-10-6/h4-5H,1-3H3,(H,9,10) |

InChI Key |

ZCDJTHIEOWUILF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity due to their ability to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate (CAS 865774-07-8)

- Structure : Features a 4-nitro substituent on the imidazole ring and a methyl ester group.

- Properties : Molecular weight 213.19 g/mol, ≥97% purity, stable at room temperature .

- Applications : Nitroimidazole derivatives are often explored as prodrugs or antimicrobial agents due to their redox-active properties.

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS 124627-82-3)

- Structure: Contains an ethylamino side chain and an imidazole ring at position 1.

- Applications: Discontinued product, but similar amino-functionalized imidazoles are used in protease inhibitors .

Methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate (CAS 196391-40-9)

- Structure : Benzimidazole core with a thioether linkage to the ester.

- Key Differences : The benzimidazole system offers enhanced π-π stacking interactions compared to imidazole, while the thioether improves metabolic stability but reduces electrophilicity.

- Applications : Benzimidazole derivatives are prominent in antiparasitic drugs (e.g., albendazole) .

Amino Acid-Conjugated Benzimidazoles (e.g., 3a–3d)

- Structure: Benzimidazole linked to amino acids via methylene groups.

- Key Differences: Amino acid side chains (e.g., propanoic acid, phenylpropanoic acid) enable targeting of peptide transporters or enzymes.

- Properties : High melting points (215–261°C), water solubility, and stability in DMSO/DMF .

- Applications: Potential use in enzyme inhibition or as prodrugs for improved bioavailability.

Tetrazole-Imidazole Hybrids (e.g., Compounds 9, 10, 32)

- Structure: Combine imidazole with tetrazole groups (e.g., compound 10: methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate).

- Key Differences : Tetrazole introduces acidity (pKa ~4–5), enabling pH-dependent solubility and metal chelation.

- Synthetic Yield : High yields (88–93%) via nucleophilic substitution or esterification .

- Applications : Angiotensin II receptor blockers (e.g., losartan analogs) often incorporate tetrazole-imidazole motifs .

Physicochemical and Reactivity Comparisons

Mechanistic and Stability Insights

- Hydrolysis Sensitivity: The ester group in this compound is prone to hydrolysis under basic conditions, similar to compound 21 (phosphorylated imidazole ester), which undergoes hydrolysis via nucleophilic attack at the carbonyl .

- Electron Effects : 4-Nitro substitution (as in CAS 865774-07-8) stabilizes the imidazole ring but may reduce metabolic stability compared to unsubstituted analogs .

- Biological Interactions: Imidazole derivatives with amino acid side chains (e.g., 3a–3d) exhibit enhanced binding to enzymatic active sites, mimicking natural substrates .

Biological Activity

Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- Structural Characteristics : The compound features a propanoate group attached to a 1-methyl-1H-imidazole moiety, which is significant in various chemical and biological contexts.

Biological Activities

This compound belongs to the class of imidazole derivatives, which are known for their wide range of biological activities, including:

- Antibacterial : Exhibits activity against various bacterial strains.

- Antitumor : Potential in inhibiting tumor growth.

- Anti-inflammatory : Demonstrates properties that may reduce inflammation.

- Antiviral : Shows promise in combating viral infections.

- Antifungal : Effective against fungal pathogens .

The biological effects of this compound can be attributed to its interaction with specific biochemical pathways:

- Enzyme Inhibition : The imidazole ring is known to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism. This property makes it a candidate for developing new pharmaceuticals.

- Receptor Modulation : Studies have indicated that imidazole derivatives can act as positive allosteric modulators (PAMs) for certain receptors, enhancing their activity and potentially leading to therapeutic benefits in treating conditions like psychosis .

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune responses, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is highly soluble in water and polar solvents, which facilitates its absorption and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.